molecular formula C17H15ClN2O2S2 B13294140 Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 784172-20-9

Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B13294140
CAS No.: 784172-20-9
M. Wt: 378.9 g/mol
InChI Key: RCWOVCVMWKZPJD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a thieno[2,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Position 4: A mercapto (-SH) group, which confers nucleophilic reactivity and possible thiol-mediated biological interactions.
  • Position 5: A methyl group, enhancing steric stability.
  • Position 6: An ethyl carboxylate ester, influencing solubility and metabolic stability.

This compound’s unique combination of substituents distinguishes it from related derivatives, particularly in the context of drug design, where the mercapto group may enable disulfide bond formation or enzyme inhibition via thiol interactions .

Properties

CAS No.

784172-20-9

Molecular Formula

C17H15ClN2O2S2

Molecular Weight

378.9 g/mol

IUPAC Name

ethyl 2-[(4-chlorophenyl)methyl]-5-methyl-4-sulfanylidene-3H-thieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H15ClN2O2S2/c1-3-22-17(21)14-9(2)13-15(23)19-12(20-16(13)24-14)8-10-4-6-11(18)7-5-10/h4-7H,3,8H2,1-2H3,(H,19,20,23)

InChI Key

RCWOVCVMWKZPJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=S)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

a) Cyclization with Formamide

Ethyl 2-amino-5-methylthiophene-3-carboxylate derivatives undergo cyclization with formamide under reflux or microwave conditions to form the pyrimidine ring. For example:

  • Conditions : Formamide, 350 W microwave irradiation, 25–28 minutes
  • Yield : 87–92%
  • Mechanism : Nucleophilic attack by the amine group on the formamide carbonyl, followed by dehydration (Figure 1).

b) Alternative Cyclization Agents

Sodium hydroxide in ethanol has been used for cyclization in analogous systems:

Functionalization with 4-Chlorobenzyl and Mercapto Groups

b) Mercapto Group Incorporation

The 4-mercapto group is introduced using thiocyanation or thiolation agents:

  • Reagents : Potassium thiocyanate (KSCN) in dioxane/ethanol
  • Conditions : Reflux for 6 hours
  • Yield : 50% (analogous systems)

Optimized Synthetic Routes

Comparative analysis of methods reveals efficiency improvements with microwave-assisted synthesis:

Method Conditions Yield Time Reference
Conventional reflux Formamide, 100°C 76% 3 hours
Microwave-assisted 350 W irradiation 92% 28 minutes
Alkaline cyclization NaOH/EtOH, reflux 65% 1.5 hours

Structural Confirmation and Analysis

Post-synthesis characterization includes:

  • Spectroscopy : $$^1$$H NMR (δ 1.35 ppm for ethyl ester, δ 4.25 ppm for CH$$_2$$Cl)
  • Mass Spectrometry : Molecular ion peak at m/z 407.8 [M+H]$$^+$$
  • Elemental Analysis : C$${18}$$H$${16}$$ClNO$$3$$S$$2$$ (Calcd: C 52.23%, H 3.90%; Found: C 52.18%, H 3.88%)

Challenges and Improvements

  • Byproduct Formation : Alkylation with 4-chlorobenzyl halides may produce regioisomers, requiring careful purification.
  • Solvent Optimization : Replacing DMF with acetonitrile reduces side reactions in alkylation steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Cellular Pathways: Influencing various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, focusing on substituent variations, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Compound Name (CAS/Reference) Position 2 Substituent Position 4 Substituent Melting Point (°C) Molecular Weight Key Features
Target Compound 4-Chlorobenzyl Mercapto (-SH) Not reported ~365.9 (calc.) High reactivity due to -SH; potential for thiol interactions.
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate - Chloro (-Cl) 175–176 (reported) 256.71 Chloro substituent enhances stability; lacks thiol reactivity.
Ethyl 4-amino-2-ethyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Ethyl Amino (-NH2) Not reported 279.34 Amino group enables hydrogen bonding; potential for kinase inhibition.
Ethyl 2-(3-cyanophenyl)-5-methyl-4-morpholinothieno[2,3-d]pyrimidine-6-carboxylate (IIIh) 3-Cyanophenyl Morpholino 176–178 408.46 Morpholino improves solubility; cyano group enhances polarity.
Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (14c) - 4-Chlorophenylamino 174–176 363.84 Aromatic amino group may enhance DNA intercalation.

Key Research Findings

  • Anticancer Potential: Analogs with electron-withdrawing groups (e.g., cyano in IIIh) or aromatic amines (e.g., 14c) show promising antiproliferative activity, suggesting the target compound warrants similar evaluation .
  • Synthetic Flexibility: The thieno[2,3-d]pyrimidine core allows modular substitution, enabling tailored pharmacokinetic and pharmacodynamic profiles .

Biological Activity

Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound notable for its unique structure and biological activity. This compound features a mercapto group, which enhances its reactivity and potential for various biological applications. Its molecular formula is C17H15ClN2O2S2C_{17}H_{15}ClN_2O_2S_2, with a molecular weight of approximately 320.80 g/mol .

Chemical Structure

The compound's structure includes:

  • A thieno[2,3-d]pyrimidine core.
  • A chlorobenzyl substituent at the 4-position.
  • An ethyl ester group at the carboxylic acid position.
  • A mercapto group that contributes to its reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the thiol group enhances its interaction with microbial enzymes and cellular targets, making it effective against various bacterial strains. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria .

Summary of Antimicrobial Activity:

Microbial StrainActivity Level
Escherichia coliSignificant
Staphylococcus aureusSignificant
Mycobacterium tuberculosisModerate

Anticancer Activity

The compound has also been investigated for its anticancer properties. It shows promising results in inhibiting the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. The interaction with specific cellular receptors and enzymes is crucial for its anticancer effects .

Case Studies on Anticancer Activity:

  • Study on Cell Lines : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer).
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and metastasis.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in microbial metabolism and cancer cell signaling pathways. The thiol group plays a pivotal role in these interactions, enhancing the compound's reactivity and binding affinity to target sites.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals how structural variations influence biological activity:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundMercapto groupAntimicrobialMore reactive due to thiol group
Ethyl 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylateAmino group at position 4AntiproliferativeHigher cytotoxicity against cancer cells
Methyl 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylateAmino group at position 4AnticancerSimilar activity but different substituents

Q & A

Basic: What are the established synthetic routes for Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves cyclization of intermediates such as 4-chloro-2-methylthio-5-pyrimidinecarbonitrile with mercaptoacetate derivatives under reflux in ethanol with sodium carbonate . Substitution reactions at the 4-position (e.g., replacing chloride with 4-chlorobenzyl or mercapto groups) are critical. For example, replacing the methylthio group with amines or thiols requires controlled nucleophilic displacement in polar aprotic solvents (e.g., DMF) at 60–80°C . Yield optimization (80–90%) depends on stoichiometric ratios, reaction time (6–12 hours), and purification via recrystallization (ethanol or ethyl acetate) . Impurities often arise from incomplete substitution or oxidation of the mercapto group; column chromatography (silica gel, hexane/ethyl acetate) is recommended for purity >95% .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, particularly for verifying substituent positions and hydrogen bonding patterns .
  • NMR : 1H NMR (DMSO-d6, 400 MHz) identifies aromatic protons (δ 7.2–7.4 ppm for chlorobenzyl) and methyl groups (δ 2.3–2.5 ppm). 13C NMR confirms ester carbonyl (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 409.05) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity (>98%) and detect byproducts .

Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?

Methodological Answer:
Contradictions may arise from twinning, disorder, or incorrect space group assignment. Strategies include:

  • Data collection : Use high-resolution datasets (<1.0 Å) to reduce noise and improve electron density maps .
  • Validation tools : Check for twinning via PLATON’s TwinRotMat and refine using SHELXL’s TWIN/BASF commands .
  • Comparative analysis : Cross-validate bond lengths/angles with similar thienopyrimidine derivatives (e.g., Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate) .
  • Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s formalism) to identify recurring motifs and validate packing interactions .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for thienopyrimidine derivatives?

Methodological Answer:

  • Substituent variation : Systematically modify the 4-chlorobenzyl and mercapto groups to assess effects on bioactivity (e.g., kinase inhibition). For example, replacing 4-chlorobenzyl with morpholinomethyl enhances solubility but reduces target affinity .
  • Molecular docking : Use AutoDock Vina to model interactions with targets like casein kinase 2 (CK2). Prioritize derivatives with ΔG < -8 kcal/mol .
  • In vitro assays : Compare IC50 values across derivatives in enzyme inhibition assays (e.g., ATPase activity) to correlate substituent electronegativity with potency .

Advanced: How to address unexpected byproducts in the synthesis of this compound?

Methodological Answer:
Byproducts often stem from:

  • Incomplete substitution : Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) and extend reaction time if intermediates persist .
  • Oxidation of mercapto groups : Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) during synthesis and storage .
  • Characterization : Identify byproducts via LC-MS/MS and 2D NMR (e.g., HSQC, HMBC) to trace their origin. Adjust stoichiometry (e.g., excess mercaptoacetate) to suppress competing pathways .

Basic: What are the key considerations in designing experiments to evaluate the stability of this compound under various conditions?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to stressors (40°C/75% RH, UV light) for 4–8 weeks. Monitor degradation via HPLC and identify products (e.g., ester hydrolysis to carboxylic acid) .
  • pH stability : Prepare buffers (pH 1–10) and incubate at 37°C for 24 hours. Quench reactions with cold acetonitrile and quantify intact compound .
  • Solid-state stability : Store under desiccation and analyze crystallinity changes via PXRD to detect polymorphic transitions .

Advanced: What computational methods are used to predict hydrogen bonding interactions in the crystal lattice?

Methodological Answer:

  • Graph set analysis : Classify hydrogen bonds into motifs (e.g., R22(8) rings) using Mercury software to predict packing patterns .
  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level and calculate electrostatic potential maps to identify donor/acceptor sites .
  • Molecular dynamics (MD) : Simulate crystal lattice dynamics under varying temperatures to assess thermal stability and predict phase transitions .

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